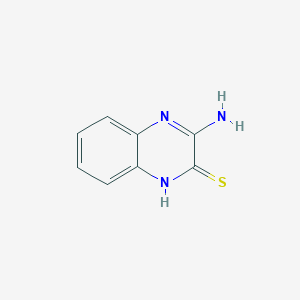

2-Aminoquinoxaline-3-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-quinoxaline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMAKIRBBBDROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470368 | |

| Record name | AG-F-20170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34972-19-5 | |

| Record name | AG-F-20170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Quinoxaline Scaffolds in Contemporary Chemistry

Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, represents a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.comnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds. ijpsjournal.comtijer.orgresearchgate.net The structural arrangement of the quinoxaline core allows for diverse interactions with biological targets, making it a fertile ground for the design and synthesis of new therapeutic agents. researchgate.netmdpi.com Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. mdpi.comtijer.orgresearchgate.net

The versatility of the quinoxaline framework lies in its amenability to chemical modification. The benzene and pyrazine rings can be functionalized at various positions, enabling the fine-tuning of electronic and steric properties to optimize biological activity and pharmacokinetic profiles. mtieat.org This adaptability has made quinoxaline and its derivatives a central focus in the quest for new drugs and functional materials. ijpsjournal.com

An Overview of 2 Aminoquinoxaline 3 Thiol As a Synthetic Building Block and Privileged Structure

Among the vast family of quinoxaline (B1680401) derivatives, 2-Aminoquinoxaline-3-thiol stands out as a highly valuable synthetic intermediate. researchgate.netresearchgate.net Its structure features two reactive functional groups—an amino group at the 2-position and a thiol group at the 3-position—which serve as handles for a wide array of chemical transformations. sigmaaldrich.comnih.govgoogle.com This dual functionality allows for the construction of complex molecular architectures and the introduction of diverse pharmacophores.

The thiol group, in particular, offers a versatile platform for derivatization through reactions such as alkylation, while the amino group can readily participate in amide bond formation and other nucleophilic additions. acs.orgshinshu-u.ac.jp This reactivity profile makes this compound a key starting material for the synthesis of fused heterocyclic systems, such as thiazino[2,3-b]quinoxalines, which have shown interesting photophysical and biological properties. researchgate.netresearchgate.net

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. scielo.br The quinoxaline scaffold itself is considered privileged, and the specific substitution pattern of this compound enhances its potential in this regard. researchgate.netnih.gov The presence of both a hydrogen bond donor (amino group) and a metal-coordinating/hydrogen bond accepting group (thiol group) in a specific spatial arrangement provides multiple points of interaction with biological macromolecules. researchgate.net

Current Research Trajectories and Future Directions in 2 Aminoquinoxaline 3 Thiol Chemistry

Classical and Contemporary Approaches to this compound Synthesis

The preparation of this compound is a foundational step for the synthesis of a variety of more complex heterocyclic structures. The methodologies employed often involve multi-step sequences starting from readily available precursors.

Precursor Compounds and Initial Reaction Pathways

The synthesis of this compound has been reported through various literature procedures. researchgate.net A common route involves the use of o-phenylenediamine (B120857) as a key precursor. soton.ac.ukmdpi.com The general strategy often relies on the condensation of o-phenylenediamine with a suitable reagent containing a dicarbonyl or equivalent functionality to form the quinoxaline core. scielo.org.zathieme-connect.de For instance, the reaction of o-phenylenediamine with oxalic acid can yield quinoxaline-2,3-dione, which can then be further functionalized. soton.ac.ukmdpi.com

Another approach involves the use of 2,3-dichloroquinoxaline, which can be prepared from quinoxaline-2,3-dione by chlorination with reagents like thionyl chloride. soton.ac.uk This dichloro derivative serves as a versatile intermediate for introducing various nucleophiles.

A notable method for the synthesis of the title compound involves the reaction of o-phenylenediamine with a reagent that can introduce both the amino and thiol functionalities or their precursors. One such literature procedure reports a yield of 73% for the synthesis of 3-aminoquinoxaline-2-thiol, with a melting point above 300 °C. researchgate.net

Optimization Strategies for Yield and Purity

The efficiency of the synthesis of this compound and its derivatives is crucial for their practical application. Optimization strategies often focus on reaction conditions, catalysts, and purification methods. evitachem.com For instance, in the synthesis of quinoxaline derivatives, various catalysts such as iodine, sulfamic acid, and metal chlorides have been explored to improve yields and reaction times. scielo.org.za

The choice of solvent can also significantly impact the outcome of the reaction. For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is often carried out in refluxing ethanol (B145695) with acetic acid. scielo.org.za In the synthesis of thiazino[2,3-b]quinoxaline derivatives from this compound, acetic acid has been used as the solvent for the one-pot cyclo-condensation with α-haloketones. researchgate.netresearchgate.netresearchgate.net

Purification of the final products is often achieved through recrystallization from suitable solvents like ethanol to obtain high-purity compounds. researchgate.netresearchgate.net The progress of these reactions is typically monitored by thin-layer chromatography (TLC). tandfonline.com

Functionalization and Derivatization through Cycloaddition and Condensation Reactions

This compound is a valuable building block for the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions. The presence of both an amino and a thiol group provides two nucleophilic centers that can react with various electrophiles to form new rings.

Synthesis of Thiazino[2,3-b]quinoxaline Derivatives

A significant application of this compound is in the synthesis of thiazino[2,3-b]quinoxaline derivatives. These compounds are formed by the annulation of a thiazine (B8601807) ring onto the quinoxaline core.

An efficient and convenient method for the synthesis of thiazino[2,3-b]quinoxaline derivatives is the one-pot cyclo-condensation of this compound with various α-haloketones. researchgate.netresearchgate.netresearchgate.netresearchgate.net This reaction is typically carried out in a suitable solvent such as acetic acid. researchgate.netresearchgate.netresearchgate.net The reaction proceeds through the initial S-alkylation of the thiol group by the α-haloketone, followed by an intramolecular cyclization involving the amino group and the ketone carbonyl, and subsequent dehydration to form the final thiazine ring. This domino reaction pathway provides a straightforward route to these fused heterocyclic systems. nih.gov

A variety of α-haloketones can be employed in this reaction, leading to a diverse range of substituted thiazino[2,3-b]quinoxalines. For example, the reaction with 4-bromo-3-methyl-4,5-dihydro-1H-5-pyrazolone results in the formation of a novel heterocyclic system, 3-methyl-1,4-dihydropyrazolo[4′,3′:5,6] Current time information in Bangalore, IN.consensus.appthiazino[2,3-b]quinoxaline. researchgate.netresearchgate.netresearchgate.net

The yields of these one-pot reactions are often high, as demonstrated by the synthesis of various derivatives. researchgate.net

The structural diversity of the resulting thiazino[2,3-b]quinoxaline derivatives can be further expanded by using modified α-haloketones. The nature of the substituent on the α-haloketone directly translates to the substituent at the 3-position of the thiazino[2,3-b]quinoxaline ring. This allows for the introduction of various aryl and alkyl groups. researchgate.net

For instance, the use of phenacyl bromide and its substituted analogues leads to the formation of 3-aryl-4H- Current time information in Bangalore, IN.consensus.appthiazino[2,3-b]quinoxalines. researchgate.netresearchgate.net The following table summarizes the synthesis of several such derivatives with their reported yields and melting points.

| Derivative | Yield (%) | Melting Point (°C) |

| 3-Methyl-4H- Current time information in Bangalore, IN.consensus.appthiazino[2,3-b]quinoxaline | 89 | 215 |

| 3-Phenyl-4H- Current time information in Bangalore, IN.consensus.appthiazino[2,3-b]quinoxaline | 92 | 230 |

| 3-(p-Tolyl)-4H- Current time information in Bangalore, IN.consensus.appthiazino[2,3-b]quinoxaline | 95 | 235 |

| 3-([1,1′-Biphenyl]-4-yl)-4H- Current time information in Bangalore, IN.consensus.appthiazino[2,3-b]quinoxaline | 100 | 241 |

| Table 1: Examples of Thiazino[2,3-b]quinoxaline Derivatives Synthesized from this compound and Modified Alpha-Haloketones. researchgate.net |

This synthetic flexibility allows for the creation of a library of compounds with diverse structural features, which is essential for structure-activity relationship studies in medicinal chemistry.

Alkylation and Arylation Strategies for this compound

Alkylation and arylation reactions are fundamental transformations for modifying the structure and properties of this compound. The presence of both a nucleophilic amino group and a thiol group allows for selective functionalization at either the nitrogen or sulfur atom.

The this compound scaffold exists in a tautomeric equilibrium between the thiol and thione forms. nih.govacs.org This dual nucleophilicity allows for chemoselective alkylation at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atom, depending on the reaction conditions and the nature of the electrophile. nih.govacs.org

Generally, S-alkylation is favored when using soft electrophiles in the presence of a base like triethylamine (B128534). nih.govacs.org For example, the reaction of 3-phenylquinoxaline-2(1H)-thione with soft electrophiles such as chloroacetonitrile, phenacyl chloride, and ethyl chloroacetate (B1199739) in the presence of triethylamine results in the formation of the corresponding S-alkylated derivatives in good yields. nih.govacs.org The reaction of this compound with alkyl halides in the presence of a base typically leads to S-alkylation.

Conversely, N-alkylation can be promoted under different conditions. For instance, N-alkylation of pyrimido[5′,4′:5,6] Current time information in Bangalore, IN.tandfonline.comthiazino[2,3-b]quinoxaline derivatives has been achieved using alkyl halides in a potassium hydroxide/DMF system. researchgate.net The choice of base and solvent system plays a crucial role in directing the selectivity of the alkylation reaction.

The nucleophilic character of the sulfur and nitrogen atoms in this compound and its derivatives allows for reactions with a wide range of electrophilic reagents. thieme-connect.de

Reaction with α-haloketones in acetic acid leads to a one-pot cyclocondensation to form thiazino[2,3-b]quinoxaline derivatives. researchgate.net For example, reacting 3-aminoquinoxaline-2-thiol with chloroacetone (B47974) yields 3-methyl-4H- Current time information in Bangalore, IN.tandfonline.comthiazino[2,3-b]quinoxaline. researchgate.net Similarly, reaction with phenacyl bromide gives 3-phenyl-4H- Current time information in Bangalore, IN.tandfonline.comthiazino[2,3-b]quinoxaline. researchgate.net

The amino group of the quinoxaline scaffold can also participate in reactions. For instance, a Selectfluor-promoted oxidative coupling of quinoxalin-2(1H)-ones with various nucleophiles, including amines and thiols, has been developed to form C-N and C-S bonds at the C3-position. researchgate.net While this specific example does not start with this compound, it demonstrates the reactivity of the quinoxaline core towards electrophilic functionalization.

| Reactant | Electrophilic Reagent | Conditions | Product | Reference |

| 3-Phenylquinoxaline-2(1H)-thione | Chloroacetonitrile | Triethylamine, Ethanol, reflux | S-alkylated derivative | nih.govacs.org |

| 3-Phenylquinoxaline-2(1H)-thione | Phenacyl chloride | Triethylamine, Ethanol, reflux | S-alkylated derivative | nih.govacs.org |

| 3-Phenylquinoxaline-2(1H)-thione | Ethyl chloroacetate | Triethylamine, Ethanol, reflux | S-alkylated derivative | nih.govacs.org |

| 3-Aminoquinoxaline-2-thiol | Chloroacetone | Acetic acid | 3-Methyl-4H- Current time information in Bangalore, IN.tandfonline.comthiazino[2,3-b]quinoxaline | researchgate.net |

| 3-Aminoquinoxaline-2-thiol | Phenacyl bromide | Acetic acid | 3-Phenyl-4H- Current time information in Bangalore, IN.tandfonline.comthiazino[2,3-b]quinoxaline | researchgate.net |

Advanced Synthetic Protocols

The one-pot synthesis of pyrazolo[5″,1″:2′,3′]pyrimido[4′,5′:5,6] Current time information in Bangalore, IN.tandfonline.comthiazino[2,3-b]quinoxalines through a domino reaction is a prime example of an advanced protocol. nih.gov This method combines multiple transformations in a single reaction vessel, avoiding the need for intermediate work-up and purification steps. nih.gov Such approaches are not only more efficient but also align with the principles of green chemistry by reducing solvent waste and energy consumption.

Another advanced technique involves the use of novel reagents to mediate specific transformations. For example, the use of Selectfluor as an oxidant to promote the C3-functionalization of quinoxalin-2(1H)-ones represents a metal-free and photocatalyst-free approach to forming new carbon-heteroatom bonds. researchgate.net The development of such innovative protocols is crucial for the future of heterocyclic synthesis, enabling the creation of complex molecules with greater precision and sustainability.

Domino Reactions for Complex Polycyclic Architectures

Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient pathway to construct complex polycyclic molecules from simple starting materials in a single operation. This approach is particularly valuable for the synthesis of fused quinoxaline systems.

A notable example involves a one-pot, two-step procedure for the synthesis of densely functionalized pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6] Current time information in Bangalore, IN.researchgate.netthiazino[2,3-b]quinoxalines. researchgate.netnih.gov This method utilizes 3-aminoquinoxaline-2-thiol as a key starting material. researchgate.netnih.gov The reaction sequence, a cyclocondensation/N-alkylation domino pathway, is carried out in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) under heating conditions. researchgate.netnih.gov This efficient process circumvents the need for multi-step syntheses, which are often laborious and less economical. researchgate.netnih.gov

Another efficient one-pot cyclo-condensation reaction for the synthesis of thiazino[2,3-b]quinoxaline derivatives has been developed. researchgate.netsci-hub.ru This method employs the reaction of 3-aminoquinoxaline-2-thiol with various α-haloketones in acetic acid. researchgate.netsci-hub.ru The reaction with 4-bromo-3-methyl-4,5-dihydro-1H-5-pyrazolone under similar conditions leads to the formation of a novel heterocyclic system, 3-methyl-1,4-dihydropyrazolo[4',3':5,6] Current time information in Bangalore, IN.researchgate.netthiazino[2,3-b]quinoxaline. sci-hub.ru

These domino strategies provide a powerful tool for accessing a diverse range of fused quinoxaline derivatives with potential applications in various fields, including as antioxidant and anticancer agents, as well as fluorescent markers. researchgate.netnih.gov

Table 1: Domino Reactions for the Synthesis of Fused Quinoxaline Derivatives

| Starting Materials | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 3-Aminoquinoxaline-2-thiol, 6-bromo-7-chloro-3-cyano-2-(ethylthio)-5-methylpyrazolo[1,5-a]pyrimidine, alkyl halides | K2CO3, DMF, heat | Pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6] Current time information in Bangalore, IN.researchgate.netthiazino[2,3-b]quinoxalines | researchgate.netnih.gov |

| 3-Aminoquinoxaline-2-thiol, α-haloketones | Acetic acid, reflux | Thiazino[2,3-b]quinoxaline derivatives | researchgate.netsci-hub.ru |

| 3-Aminoquinoxaline-2-thiol, 4-bromo-3-methyl-4,5-dihydro-1H-5-pyrazolone | Acetic acid | 3-Methyl-1,4-dihydropyrazolo[4',3':5,6] Current time information in Bangalore, IN.researchgate.netthiazino[2,3-b]quinoxaline | sci-hub.ru |

Photoinduced Cyclization for Thiolated Quinoxalines

Photoinduced reactions offer a green and efficient alternative to traditional synthetic methods, often proceeding under mild conditions without the need for catalysts or additives. nih.govmtieat.org The synthesis of thiolated quinoxaline derivatives has been successfully achieved through photoinduced radical cyclization of o-diisocyanoarenes with thiols. nih.govmtieat.orgresearchgate.net

This method involves the use of chalcogen compounds, such as thiophenol (PhSH), as a source of thiyl radicals. beilstein-journals.org These radicals then participate in a cyclization reaction with o-diisocyanoarenes to afford 2-thiolated quinoxaline derivatives. researchgate.netbeilstein-journals.org This approach is advantageous due to its high conversion rates, broad substrate scope, and mild reaction conditions, avoiding the use of metal catalysts and other additives. nih.govmtieat.org The reaction proceeds via a radical cyclization pathway, which has been investigated in detail to distinguish it from aza-Bergman cyclization. nih.gov

The versatility of this photoinduced method has been demonstrated in the synthesis of various chalcogenated quinoxalines, including 2,3-bis(selanyl)quinoxalines from the reaction of o-diisocyanoarenes with diselenides. nih.govmtieat.org

Table 2: Photoinduced Synthesis of Thiolated Quinoxalines

| Starting Materials | Reaction Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| o-Diisocyanoarenes, Thiols (e.g., PhSH) | Light irradiation | 2-Thiolated quinoxaline derivatives | Metal-free, additive-free, high conversion, mild conditions | nih.govmtieat.orgresearchgate.netbeilstein-journals.org |

Visible-Light-Mediated C–H/S–H Cross-Coupling

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the construction of carbon-heteroatom bonds, offering an energy-efficient and environmentally friendly synthetic route. acs.orgbeilstein-journals.org A notable application of this technology is the direct C–H/S–H cross-coupling of quinoxalin-2(1H)-ones with thiols to synthesize 3-sulfenylated quinoxalin-2(1H)-ones. researchgate.netrsc.org

This method utilizes a cheap photocatalyst, such as rhodamine B, and employs air as a green oxidant, with the reaction proceeding at room temperature under visible light irradiation. rsc.org The process demonstrates excellent functional group tolerance and provides the desired products in high yields. rsc.org An alternative, photocatalyst-free approach has also been developed, which relies on visible light to promote the sulfenylation of quinoxalinones with thiols via a cross-dehydrogenative coupling mechanism. researchgate.net This protocol allows for the direct formation of diverse 3-sulfenylquinoxalin-2(1H)-ones under metal- and catalyst-free conditions, using air (O2) as the oxidant. researchgate.net

Mechanistic studies suggest that under visible light irradiation, the photocatalyst is excited, leading to the formation of a thiyl radical from the thiol. This radical then reacts with the quinoxalinone to form the C-S bond. researchgate.net The reaction is sensitive to the atmosphere, with no product observed under a nitrogen atmosphere, indicating the crucial role of oxygen in the transformation. researchgate.netresearchgate.net

Table 3: Visible-Light-Mediated Synthesis of 3-Sulfenylated Quinoxalin-2(1H)-ones

| Starting Materials | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Quinoxalin-2(1H)-ones, Thiols | Rhodamine B (photocatalyst), visible light, air, room temperature | Efficient, excellent yields, good functional group tolerance, cheap photocatalyst, green oxidant | rsc.org |

| Quinoxalinones, Thiols | Visible light, air (O2) | Photocatalyst-free, metal-free, catalyst-free | researchgate.net |

Tautomerism and Isomeric Equilibria (Thiol-Thione Forms)

This compound can exist in two tautomeric forms: the thiol form (this compound) and the thione form (3-aminoquinoxaline-1H-thioxo). The equilibrium between these two isomers is a critical determinant of the compound's physical properties and chemical reactivity.

Extensive studies on analogous heterocyclic thiol compounds suggest that the thione form is generally the more stable and predominant tautomer in both solid and solution phases. ias.ac.inresearchgate.net The stability of the thione tautomer is attributed to the formation of a more stable amide-like system within the quinoxaline ring. This predominance of the thione form has significant implications for its reactivity, as it can prevent spontaneous oxidation to the corresponding disulfide, a common reaction for simple thiols. ias.ac.in

Theoretical and experimental work on similar systems has shown that solvent polarity and specific solute-solvent interactions, such as hydrogen bonding, can influence the position of the tautomeric equilibrium. kuleuven.be For instance, polar solvents capable of forming strong hydrogen bonds with the N-H and C=S groups can further stabilize the thione form. kuleuven.be The stability of the thione tautomer is a key factor in the compound's utility as a building block in synthesis, influencing which reactive site participates in a given transformation.

Ambident Nucleophilicity and its Implications in Reactivity

This compound is classified as an ambident nucleophile, a species that possesses two distinct nucleophilic centers capable of attacking an electrophile. dalalinstitute.comwikipedia.org The two primary nucleophilic sites in this molecule are the sulfur atom of the thiol/thione group and the nitrogen atom of the exocyclic amino group.

The concept of Hard and Soft Acids and Bases (HSAB) can be used to rationalize the reactivity at these two sites.

Sulfur Atom: The sulfur atom is considered a "soft" nucleophilic center. It reacts preferentially with soft electrophiles, such as alkyl halides, in reactions like S-alkylation. nih.gov The deprotonated form, the thiolate (R-S⁻), is a particularly potent nucleophile. nih.gov

Nitrogen Atom: The exocyclic amino nitrogen is a "harder" nucleophilic center compared to sulfur. It tends to react with hard electrophiles, such as acyl chlorides or carbonyl carbons in condensation reactions.

This dual reactivity allows for selective functionalization of the molecule by choosing appropriate reaction partners and conditions. For example, reaction with an alkyl halide typically leads to an S-substituted product, whereas acylation might occur at the amino group. This differential reactivity is fundamental to its use in constructing more complex molecules, as one nucleophilic site can be reacted while leaving the other available for subsequent transformations. The competition between the N- and S- attack dictates the final product structure, a phenomenon well-documented for ambident nucleophiles like the thiocyanate (B1210189) ion. wikipedia.orgrsc.org

Reaction Mechanism Elucidation in Complex Fused Systems

The ambident nucleophilic nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as thiazinoquinoxalines and pyrimidothiazinoquinoxalines. These reactions often involve complex, multi-step mechanisms, including rearrangements and intramolecular cyclizations.

A significant mechanistic pathway observed in reactions involving this compound is the S/N type Smiles rearrangement. wikipedia.org This is an intramolecular nucleophilic aromatic substitution where an initial S-alkylation is followed by the migration of the quinoxaline ring from the sulfur to the amino nitrogen.

The general mechanism proceeds as follows:

Initial S-Alkylation: The soft sulfur atom attacks an electrophilic carbon, displacing a leaving group to form an S-substituted intermediate.

Intramolecular Attack: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbon atom of the quinoxaline ring to which the sulfur is attached. This step is facilitated by the presence of electron-withdrawing groups on the aromatic system being attacked.

Rearrangement: A spirocyclic intermediate (Meisenheimer complex) is formed, which then collapses by cleavage of the C-S bond to yield the thermodynamically more stable N-substituted product.

This rearrangement has been confirmed in the synthesis of various fused systems. For instance, the reaction of 3-aminoquinoxaline-2-thiol with certain α-haloketones or activated pyrimidines proceeds via an S/N Smiles rearrangement to form stable thiazino[2,3-b]quinoxaline or pyrimido[4′,5′:5,6] wikipedia.orgCurrent time information in Bangalore, IN.thiazino[2,3-b]quinoxaline derivatives, respectively. nih.govresearchgate.netconsensus.app The occurrence of this rearrangement has been verified through methods including single-crystal X-ray analysis and computational studies. researchgate.netconsensus.appresearchgate.net

| Reactant 1 | Reactant 2 | Product System | Mechanistic Note | Reference(s) |

| 3-Aminoquinoxaline-2-thiol | α-Haloketones | Thiazino[2,3-b]quinoxaline | S/N Smiles rearrangement confirmed by X-ray crystallography. | researchgate.net |

| 3-Aminoquinoxaline-2-thiol | 5-Bromo-2,4-dichloropyrimidine | Pyrimido[4′,5′:5,6] wikipedia.orgCurrent time information in Bangalore, IN.thiazino[2,3-b]quinoxaline | S/N Smiles rearrangement confirmed by computational and spectral data. | consensus.app |

| L-cysteine precursor | Flavin-dependent monooxygenase | Stealthin C | Involves a non-enzymatic S-N-type Smiles rearrangement. | nih.gov |

This table presents examples of reactions where an S/N type Smiles rearrangement has been identified as a key mechanistic step.

Beyond the Smiles rearrangement, this compound is a versatile substrate for various intramolecular cyclization reactions to build fused heterocyclic scaffolds. These reactions typically involve a two-step sequence: an initial intermolecular reaction with a bifunctional electrophile, followed by an intramolecular ring-closing step.

A common strategy involves reacting this compound with compounds containing both a good leaving group and a carbonyl group, such as phenacyl bromides (α-bromo ketones). sci-hub.ru The reaction pathway is generally understood as:

S-Alkylation: The nucleophilic sulfur atom attacks the electrophilic carbon bearing the halogen, forming an S-alkylated intermediate.

Intramolecular Condensation: The exocyclic amino group of the quinoxaline then undergoes a condensation reaction with the ketone carbonyl group of the newly introduced side chain. This step is often promoted by acid catalysis and involves the elimination of a water molecule.

Ring Closure: The condensation leads to the formation of a new six-membered thiazine ring fused to the quinoxaline core, resulting in a wikipedia.orgCurrent time information in Bangalore, IN.thiazino[2,3-b]quinoxaline system. researchgate.netsci-hub.ru

This synthetic approach is highly efficient for creating complex polycyclic structures in a single pot. sci-hub.ru The specific structure of the final product can be controlled by the choice of the bifunctional electrophile, allowing for the synthesis of a diverse library of fused quinoxaline derivatives. researchgate.net

| Reagents | Conditions | Fused System Formed | Reaction Type | Reference(s) |

| 3-Aminoquinoxaline-2-thiol, Phenacyl bromides | Acetic acid, reflux | Thiazino[2,3-b]quinoxalines | One-pot S-alkylation followed by intramolecular cyclocondensation. | sci-hub.ru |

| 3-Aminoquinoxaline-2-thiol, 4-Bromo-3-methyl-4,5-dihydro-1H-5-pyrazolone | Acetic acid | Pyrazolo[4′,3′:5,6] wikipedia.orgCurrent time information in Bangalore, IN.thiazino[2,3-b]quinoxaline | One-pot cyclo-condensation. | researchgate.netsci-hub.ru |

| 3-Aminoquinoxaline-2-thiol, 5-Bromo-2,4-dichloro-6-methylpyrimidine | DMF, K2CO3 | Pyrimido[5′,4′:5,6] wikipedia.orgCurrent time information in Bangalore, IN.thiazino[2,3-b]quinoxaline | S-alkylation followed by intramolecular cyclization. | researchgate.net |

This table summarizes key intramolecular cyclization reactions used to synthesize complex fused systems from this compound.

Coordination Chemistry and Ligand Applications of 2 Aminoquinoxaline 3 Thiol Derivatives

Design and Synthesis of Metal-Coordinating Ligands from 2-Aminoquinoxaline-3-thiol

The design of metal-coordinating ligands from this compound typically leverages the reactivity of the primary amino group to create polydentate Schiff base ligands. The general synthetic strategy involves the condensation reaction between the amino group of the quinoxaline (B1680401) derivative and a suitable aldehyde or ketone. This reaction is often carried out under reflux in a solvent such as ethanol (B145695) or methanol, sometimes with the addition of an acid catalyst.

The resulting Schiff base ligands are multidentate, offering several potential coordination sites. The key donor atoms are typically the imine nitrogen of the newly formed azomethine group (-C=N-), the sulfur atom of the thiol group, and one of the nitrogen atoms within the quinoxaline ring. This arrangement allows the ligand to act as a bidentate or tridentate chelating agent, forming stable five- or six-membered rings upon coordination to a metal center. aristonpubs.com

A representative synthetic scheme for the formation of a Schiff base ligand from an amino-containing heterocyclic compound is the reaction of the amine with an aldehyde in a 1:1 molar ratio in an alcoholic solvent, followed by reflux for several hours. The formation of the Schiff base product can be monitored by techniques such as thin-layer chromatography (TLC). The resulting solid ligand can then be isolated by filtration, purified by recrystallization, and characterized.

Complexation with Transition Metals and Main Group Elements

Ligands derived from this compound, particularly its Schiff base derivatives, are capable of coordinating with a wide array of metal ions. The combination of soft (sulfur) and borderline (nitrogen) donor atoms makes them versatile for binding to both soft and borderline Lewis acidic metals.

Antimony(III), a main group element, is known to form stable complexes with sulfur-donor ligands. The coordination chemistry of antimony(III) with thioamides and thiosemicarbazones has been explored, revealing that the antimony center is typically coordinated by the sulfur atom of the ligand. mdpi.comeurasianjournals.comscilit.com In complexes with tridentate NNS donor thiosemicarbazone ligands, for example, the antimony(III) ion is chelated by the pyridine (B92270) nitrogen, azomethine nitrogen, and the deprotonated thiol sulfur atom. mdpi.com This results in a pseudo-octahedral geometry around the antimony center. mdpi.com

Based on these precedents, it is expected that Schiff base derivatives of this compound would coordinate to Antimony(III) primarily through the soft thiol sulfur atom. Additional coordination from the imine and quinoxaline nitrogen atoms would lead to a stable chelated structure. The synthesis of such complexes would likely involve the reaction of an antimony(III) salt, such as SbCl₃, with the pre-formed ligand in a suitable solvent. mdpi.com

Copper(II) complexes of Schiff base ligands are widely studied. Ligands derived from quinoline (B57606) and its derivatives readily form stable complexes with copper(II). nih.gov The synthesis typically involves mixing an ethanolic or methanolic solution of the ligand with a copper(II) salt, such as copper(II) acetate, chloride, or sulfate, in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.govbendola.com

The resulting copper(II) complexes often exhibit square planar or distorted octahedral geometries. researchgate.net In these structures, the ligand coordinates to the copper(II) ion through the imine nitrogen and the deprotonated thiol sulfur. If the ligand is tridentate, a quinoxaline ring nitrogen may also be involved in coordination. The remaining coordination sites can be occupied by solvent molecules or anions from the metal salt. nih.gov The formation of mononuclear or, in some cases, polynuclear complexes is possible depending on the specific ligand structure and reaction conditions. nih.govmdpi.com

Table 1: Representative Data for Copper(II) Schiff Base Complexes

| Complex Formula | Geometry | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| [Cu(L1)(NO₃)₂] | Distorted Octahedral | 1.85 | 15.2 |

| [Cu(L2)Cl₂] | Square Planar | 1.92 | 10.5 |

| [Cu(L3)(H₂O)]CH₃COO | Square Planar | 1.79 | 12.8 |

Data is representative of typical quinoline-derived Schiff base complexes and is for illustrative purposes.

The versatile N,S donor set of this compound derivatives allows for complexation with a variety of other transition metal ions, including Cobalt(II), Nickel(II), and Zinc(II). orientjchem.orgresearchgate.net The synthesis of these complexes generally follows a similar procedure to that of the copper(II) complexes, where a metal salt is reacted with the ligand in an alcoholic solution. orientjchem.org

The resulting complexes are typically characterized as having octahedral geometries for Co(II) and Ni(II), and tetrahedral or octahedral geometries for Zn(II). orientjchem.orgresearchgate.net The ligand usually acts as a bidentate or tridentate chelating agent, coordinating through the azomethine nitrogen and thiol sulfur. Molar conductance measurements of these complexes in solvents like DMF often indicate their non-electrolytic nature, suggesting that the anions are part of the coordination sphere. orientjchem.org

Gold(I) has a strong affinity for soft sulfur donors, making thiol-containing ligands ideal for the formation of gold(I) complexes and clusters. researchgate.net The reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with a thiol-containing ligand typically results in the formation of a linear Au-S bond. mdpi.com With ligands that also contain nitrogen donors, various coordination modes are possible.

In the context of ligands from this compound, coordination to gold(I) would be expected to occur primarily through the thiol sulfur. Depending on the stoichiometry and the specific ligand, binuclear or polynuclear structures can form, often stabilized by aurophilic (Au-Au) interactions. unirioja.esrsc.org These interactions are a key feature of gold(I) chemistry and lead to the assembly of larger clusters. rsc.org The dynamics of these clusters, including ligand exchange reactions, are an area of active research. The gold-sulfur interface is not static, and ligands can exchange with free thiols in solution or even between clusters.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of newly synthesized ligands and their metal complexes is crucial for determining their structure and bonding. A combination of spectroscopic and analytical techniques is employed for this purpose. aristonpubs.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the Schiff base and to identify the ligand's coordination sites. The appearance of a strong band in the 1605-1645 cm⁻¹ region, attributed to the azomethine (C=N) group, confirms Schiff base formation. Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the imine nitrogen to the metal ion. semanticscholar.org The disappearance of the S-H stretching band (around 2550-2600 cm⁻¹) and a shift in the C-S stretching vibration indicate the deprotonation of the thiol group and its coordination to the metal. orientjchem.org The presence of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to M-N and M-S vibrations. orientjchem.orgsemanticscholar.org

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is primarily used to characterize the ligand. The ¹H NMR spectrum of a Schiff base ligand would show a characteristic signal for the azomethine proton (-CH=N-), typically in the δ 8-10 ppm range. bendola.com Signals for the aromatic protons of the quinoxaline ring and any substituent groups would also be present.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) bands. For transition metal complexes, d-d transitions can also be observed, which are characteristic of the metal ion's coordination environment (e.g., octahedral or square planar). sebhau.edu.lyjocpr.com

Magnetic Susceptibility and Molar Conductance: Magnetic susceptibility measurements help determine the geometry of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) by providing information about the number of unpaired electrons. orientjchem.org Molar conductance measurements in solvents like DMSO or DMF are used to determine whether the complexes are electrolytic or non-electrolytic in nature. sebhau.edu.lysebhau.edu.ly

Table 2: Typical Spectroscopic Data for a Schiff Base Ligand and its Metal Complex

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR Signals (ppm) | UV-Vis λₘₐₓ (nm) |

| Ligand (HL) | ~3400 (O-H/N-H), ~2570 (S-H), ~1625 (C=N) | ~8.5 (-CH=N-), 7.0-8.2 (Aromatic-H) | ~260 (π→π), ~315 (n→π) |

| Metal Complex [M(L)₂] | No O-H/S-H band, ~1605 (C=N, shifted), ~520 (M-N), ~460 (M-S) | (For diamagnetic complexes) Shifted ligand signals | ~270 (π→π*), ~380 (LMCT), >500 (d-d) |

Data is representative and illustrates typical shifts and values observed upon complexation.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes, providing exact bond lengths, bond angles, and details of the coordination geometry around the metal center. mdpi.comnih.gov

Influence of Coordination on Electronic Properties and Reactivity

The coordination of this compound and its derivatives to metal centers profoundly influences the electronic structure and, consequently, the reactivity of the ligand. This section explores the modulation of electronic properties, such as absorption and emission of light, and the resulting impact on the reactivity of these compounds in various chemical transformations.

The interaction between the metal ion and the ligand's donor atoms—typically the thiol sulfur, the amino nitrogen, and the quinoxaline ring nitrogens—leads to a redistribution of electron density. This redistribution alters the energy levels of the molecular orbitals involved in electronic transitions, which can be observed through spectroscopic and electrochemical techniques.

Changes in Electronic Spectra

Upon complexation with metal ions, the UV-Visible absorption spectra of this compound derivatives exhibit significant changes. These changes, often in the form of shifts in the absorption maxima (λmax) and alterations in molar absorptivity (ε), provide insights into the nature of the metal-ligand bonding.

Generally, the spectra of the free ligands display bands corresponding to π→π* transitions within the quinoxaline ring system and n→π* transitions associated with the non-bonding electrons of the nitrogen and sulfur atoms. Coordination to a metal ion can lead to:

Bathochromic Shift (Red Shift): A shift of an absorption band to a longer wavelength, often resulting from the stabilization of the excited state or destabilization of the ground state upon coordination. This is commonly observed for the π→π* transitions of the aromatic system.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur if the coordination restricts the conjugation of the system or stabilizes the ground state more than the excited state.

Ligand-to-Metal Charge Transfer (LMCT) Bands: The appearance of new absorption bands, typically in the visible region, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital. The energy of these bands is dependent on the nature of the metal ion and the ligand.

d-d Transitions: For transition metal complexes, weak absorption bands corresponding to electronic transitions between the d-orbitals of the metal ion may be observed.

While specific data for this compound complexes is limited, studies on analogous quinoxaline-based Schiff base ligands provide a useful comparison. For instance, the complexation of a ligand derived from 3-((3-((3,5-dichloro-2-hydroxybenzylidene)amino)propyl)imino)methyl)quinoxalin-2(1H)-one with various metal ions resulted in noticeable shifts in the electronic spectra, indicating effective coordination.

| Compound | λmax (nm) | Assignment |

|---|---|---|

| Ligand (L) | 280, 330, 390 | π→π, n→π |

| [Co(L)Cl2] | 285, 340, 410, 550 | π→π, n→π, LMCT, d-d |

| [Ni(L)Cl2] | 283, 335, 405, 610 | π→π, n→π, LMCT, d-d |

| [Cu(L)Cl2] | 290, 345, 420, 680 | π→π, n→π, LMCT, d-d |

Modulation of Luminescence Properties

Many quinoxaline derivatives are known to be fluorescent. The emission properties of this compound and its analogs are also significantly affected by coordination to metal ions. The observed changes can include:

Fluorescence Quenching: A decrease in the fluorescence intensity upon complexation. This can occur due to several mechanisms, including energy transfer from the excited ligand to the metal ion or photoinduced electron transfer (PET). Paramagnetic metal ions like Cu(II) and Ni(II) are particularly effective quenchers.

Fluorescence Enhancement: An increase in fluorescence intensity. This can be a result of the ligand's increased rigidity upon coordination, which reduces non-radiative decay pathways. Chelation-enhanced fluorescence (CHEF) is a common phenomenon for diamagnetic metal ions such as Zn(II) and Cd(II).

Emission Wavelength Shifts: The position of the emission maximum can also be shifted upon coordination, reflecting the changes in the energy gap between the ground and excited states.

The thiol group in the 3-position can play a crucial role in the luminescence response. In its deprotonated thiolate form, it is a strong electron donor and can participate in PET processes, often leading to quenching of fluorescence. Protonation or coordination of the thiolate can inhibit PET, resulting in fluorescence enhancement.

Impact on Electrochemical Behavior

Cyclic voltammetry is a powerful technique to probe the changes in the redox properties of a ligand upon coordination. The coordination of this compound to a metal center can alter its oxidation and reduction potentials.

Oxidation: The electron-donating amino and thiol groups make the ligand susceptible to oxidation. Coordination to an electron-withdrawing metal center generally makes the ligand more difficult to oxidize, resulting in a positive shift of the oxidation potential.

The metal center itself can also be redox-active. The coordination environment provided by the this compound ligand can stabilize certain oxidation states of the metal, thereby influencing its redox potentials.

Influence on Reactivity

The changes in electronic properties upon coordination directly translate to altered reactivity of the this compound ligand.

Nucleophilicity of the Thiol Group: The thiol group is a key reactive site. In its deprotonated thiolate form, it is a strong nucleophile. Coordination to a metal ion can modulate this nucleophilicity. The electron density on the sulfur atom is generally reduced upon coordination, which may decrease its nucleophilic character. However, the coordination can also serve to activate the thiol group towards specific reactions.

Reactivity of the Amino Group: The reactivity of the amino group, for instance, in condensation reactions, can also be influenced by its involvement in coordination to the metal center.

Catalytic Activity: Metal complexes of this compound derivatives can themselves act as catalysts. The ligand framework can be tuned to create a specific coordination environment around the metal ion, which in turn can enhance its catalytic activity for various organic transformations. The electronic properties of the ligand, such as its electron-donating or -withdrawing nature, play a crucial role in determining the catalytic efficiency of the metal complex.

Applications in Materials Science and Photophysics

Fluorescent Properties of 2-Aminoquinoxaline-3-thiol Derivatives

Derivatives of this compound are noted for their fluorescent properties, which are intrinsic to the quinoxaline (B1680401) scaffold. The emission characteristics of these compounds can be fine-tuned by chemical modifications, making them suitable for a range of applications.

Quinoxaline derivatives are known to be fluorescent, and their emission spectra can be influenced by substitutions on the quinoxaline core. For instance, amino-substituted quinoxalines can exhibit emission maxima in the visible region of the electromagnetic spectrum. While specific data for this compound is not extensively documented in the provided search results, related aminoquinoxaline derivatives show emission bands in the range of 430–580 nm mdpi.com. The introduction of different functional groups can lead to shifts in the emission wavelength. For example, some aminoquinoline derivatives exhibit fluorescence emission maxima around 455 nm researchgate.net. The spectral profile is also sensitive to the solvent environment, with changes in solvent polarity often leading to shifts in the emission wavelength, a phenomenon known as solvatochromism mdpi.com.

Table 1: Emission Characteristics of Related Quinoxaline and Quinoline (B57606) Derivatives

| Compound/Derivative Class | Emission Maxima (nm) | Solvent/Conditions |

|---|---|---|

| Aminoquinoxaline Derivatives | 430-580 | Chloroform |

| 2-Amino-3-(2'-benzoxazolyl)quinoline | 455 | Ethanol (B145695) |

| Styrylquinoline Derivatives | >500 | Various Solvents |

Note: This table presents data for structurally related compounds to provide context for the potential emission characteristics of this compound derivatives.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent materials. For some aminoquinoline derivatives, quantum yields have been reported to be in the range of 0.0017 to 0.098 in ethanol at room temperature researchgate.net. It is important to note that large Stokes shifts, the difference between the absorption and emission maxima, are often associated with lower fluorescence quantum yields mdpi.com. However, compounds with large Stokes shifts are highly desirable for applications in fluorescence imaging to minimize self-quenching and background interference mdpi.com. For example, certain styrylquinoline derivatives exhibit large Stokes shifts with quantum yields up to 0.079 mdpi.com. The Stokes shift can be influenced by solvent polarity, generally increasing with higher polarity due to the stabilization of the excited state mdpi.com.

Table 2: Quantum Yields and Stokes Shifts for Related Compounds

| Compound Class | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent |

|---|---|---|---|

| Styrylquinoline Derivatives | up to 0.079 | Large | Various |

| 2-Aminoquinoline Derivatives | 0.0017 - 0.098 | - | Ethanol |

Note: This table provides data for related compound classes to infer the potential photophysical parameters of this compound derivatives.

Potential as Fluorescent Markers and Chemical Probes

The inherent fluorescence of quinoxaline derivatives, combined with the reactive thiol and amino groups in this compound, makes this compound a promising candidate for the development of fluorescent markers and chemical probes. The thiol group, in particular, is known for its ability to coordinate with metal ions, which can lead to changes in the fluorescence properties of the molecule researchgate.net. This phenomenon, often involving fluorescence quenching through photoinduced electron transfer (PET), can be exploited for the detection of specific metal ions such as Hg²⁺, Ag⁺, and Cu²⁺ researchgate.net. For instance, acenaphtoquinoxaline has been demonstrated as a selective fluorescent sensor for Hg(II) ions, where the fluorescence intensity is quenched upon binding nih.gov. Similarly, aminoquinoline-based sensors have shown high selectivity and sensitivity for Pb(II) and Al(III) ions, exhibiting a significant fluorescence enhancement upon complexation nih.gov. The amino group can also play a role in sensing, particularly for pH, as protonation can alter the electronic structure and thus the fluorescence of the molecule mdpi.com.

Integration in "Click Chemistry" for Functional Materials

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol group in this compound makes it a suitable reactant for thiol-ene and thiol-yne click reactions, which are powerful tools for the synthesis of functional polymers and biohybrid materials nih.govrsc.org.

Thiol-ene click chemistry involves the radical-mediated or base/nucleophile-initiated addition of a thiol to an alkene (ene) to form a thioether linkage rsc.orgnih.gov. This reaction is highly efficient and can be carried out under mild, often biocompatible, conditions nih.gov. The presence of the thiol group in this compound allows for its incorporation into polymer chains or onto surfaces functionalized with "ene" groups. This approach can be used to synthesize a variety of materials, including functional polymers with tailored properties and biohybrid materials where the quinoxaline moiety can introduce fluorescent or other desired functionalities sigmaaldrich.comnih.gov. For example, thiol-ene chemistry has been successfully used for the functionalization of polymers and for bioconjugation, where the high selectivity of the reaction allows for the specific modification of biomolecules containing cysteine residues nih.govnih.govsigmaaldrich.com.

Development of π-Extended Ligands for Organic Light-Emitting Devices (OLEDs)

Quinoxaline derivatives are recognized for their potential in organic electronics, particularly as materials for OLEDs, due to their electron-accepting nature and thermal stability diva-portal.org. By extending the π-conjugation of the quinoxaline core, it is possible to tune the electronic and optical properties of the resulting materials to suit specific device requirements.

The incorporation of this compound into larger π-conjugated systems can lead to the development of novel ligands and emitters for OLEDs. The emission color of such materials can be tuned from blue-green to orange by modifying the donor and acceptor strengths within the molecule researchgate.net. The thiol group offers a versatile handle for further functionalization, allowing for the attachment of other aromatic or heterocyclic units to extend the π-system. Metal complexes of quinoline derivatives have been investigated as electroluminescent materials, demonstrating the potential for these types of compounds in OLED applications researchgate.net. The design of donor-acceptor and donor-π-acceptor-π-donor systems based on a quinoxaline acceptor has been shown to be an effective strategy for creating efficient emitters for OLEDs, with the potential to achieve high external quantum efficiencies diva-portal.org.

Theoretical and Computational Chemistry Studies of this compound

The study of this compound through theoretical and computational chemistry provides profound insights into its molecular structure, reactivity, and potential as a pharmacologically active agent. These computational methods allow for the exploration of its properties at an atomic level, guiding further experimental research.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Aminoquinoxaline 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-aminoquinoxaline-3-thiol in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For 3-aminoquinoxaline-2(1H)-thione, the spectrum displays distinct regions. The four protons on the benzene (B151609) ring of the quinoxaline (B1680401) moiety typically appear as a complex multiplet system in the aromatic region (approximately 7.20-7.80 ppm). A key feature is the highly deshielded singlet corresponding to the N1-H proton, which is often observed far downfield (δ 14.0-14.5 ppm) due to intramolecular hydrogen bonding with the sulfur atom of the thione group and the effects of the aromatic system nih.govrsc.org. The protons of the C3-amino group (-NH₂) would be expected to appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. The most characteristic signal in the spectrum of 3-aminoquinoxaline-2(1H)-thione is that of the C2 thiocarbonyl (C=S) carbon, which is significantly deshielded and appears at approximately 170.0 ppm nih.gov. The C3 carbon, bonded to the amino group, is typically found around 156-158 ppm nih.gov. The remaining six carbons of the quinoxaline ring system appear in the aromatic region (approx. 115-137 ppm) nih.govrsc.org. The chemical shifts for the closely related analog, 3-aminoquinoxalin-2(1H)-one, provide a reference for the expected positions of the carbons in the aminopyrazine and benzene rings spectrabase.com.

| Atom Position | ¹H Chemical Shift (δ, ppm) - Expected | ¹³C Chemical Shift (δ, ppm) - Expected/Analog Data |

|---|---|---|

| N1-H | ~14.1 | - |

| C2 | - | ~170.0 nih.gov |

| C3 | - | ~157.0 nih.gov |

| NH₂ | Broad singlet | - |

| C4a, C8a (Quaternary) | - | ~127.0 - 137.0 nih.gov |

| C5, C6, C7, C8 (Aromatic CH) | ~7.2 - 7.8 (multiplets) | ~115.0 - 128.0 nih.gov |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would clearly show the correlation between adjacent protons on the benzene ring, allowing for the definitive assignment of the H5, H6, H7, and H8 spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbon atoms. This technique would be used to unequivocally link each aromatic proton signal (H5, H6, H7, H8) to its corresponding carbon signal (C5, C6, C7, C8), confirming their assignments in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary (non-protonated) carbons. For instance, the downfield N1-H proton would be expected to show correlations to the C=S carbon (C2), the C3 carbon, and the quaternary carbon C8a. Similarly, the aromatic protons would show correlations to neighboring carbons, helping to piece together the entire fused ring structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of 3-aminoquinoxaline-2(1H)-thione are characterized by several key absorption bands that confirm its structure.

N-H Vibrations: The spectrum typically shows strong, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) group. The stretching vibration for the secondary amine (N1-H) in the ring is also found in this region scispace.comnih.gov.

Aromatic C-H Stretching: Weak to medium bands are observed above 3000 cm⁻¹, which are characteristic of the C-H stretching vibrations of the benzene ring nih.gov.

C=N and C=C Stretching: The quinoxaline ring gives rise to a series of bands between 1400 cm⁻¹ and 1650 cm⁻¹. The C=N stretching vibration is typically observed as a strong band around 1560-1610 cm⁻¹ nih.govmdpi.com. Aromatic C=C stretching vibrations also appear in this region researchgate.net.

Thioamide Band (C=S): The C=S stretching vibration is not a pure vibration but is coupled with other modes (e.g., C-N stretching and N-H bending). This coupled vibration, often referred to as the thioamide band, typically appears as a strong band in the 1100-1300 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear as strong bands in the 700-900 cm⁻¹ region, and their exact positions can help confirm the substitution pattern.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3300 - 3500 scispace.comnih.gov | -NH₂ and N1-H |

| Aromatic C-H Stretching | 3000 - 3100 nih.gov | Ar-H |

| C=N / C=C Stretching | 1400 - 1650 mdpi.comresearchgate.net | Quinoxaline Ring |

| Thioamide (C=S) Stretching | 1100 - 1300 | C=S |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 scialert.net | Ar-H |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that causes electronic transitions between different energy levels.

The this compound molecule contains a large, conjugated system encompassing the fused aromatic rings and the attached functional groups (-NH₂, C=S). This extended chromophore is responsible for its characteristic absorption in the UV-visible range. The observed absorption bands arise from two main types of electronic transitions:

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For quinoxaline derivatives, these transitions typically result in strong absorption bands in the UV region, often below 350 nm researchgate.netresearchgate.net.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These transitions are of lower energy and intensity compared to π → π* transitions. They occur at longer wavelengths and are often responsible for the color of the compound, with absorption maxima extending into the near-visible or visible region of the spectrum illinois.edu. The presence of the thione group, in particular, tends to shift the absorption to longer wavelengths compared to its oxo (C=O) analog.

| Electronic Transition | Expected Wavelength Region | Relative Intensity |

|---|---|---|

| π → π | < 350 nm (UV region) researchgate.net | High (Strong) |

| n → π | > 350 nm (Near UV-Visible) illinois.edu | Low (Weak) |

Mass Spectrometry (MS)

No specific mass spectrometry data, including molecular weight determination or fragmentation pathway analysis, for this compound was found in the available literature.

Molecular Weight Determination and Fragmentation Pathway Analysis

Information regarding the specific fragmentation patterns and molecular ion peak for this compound is not available. A detailed analysis of its fragmentation pathways requires experimental mass spectra, which are not present in the searched scientific literature.

X-ray Crystallography

A search for crystallographic data, including single-crystal X-ray diffraction studies, for this compound did not yield any specific results.

Single Crystal X-ray Diffraction for Absolute Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and the absolute configuration of the molecule is not available.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, a detailed analysis of the crystal packing and the nature of intermolecular interactions (such as hydrogen bonding or π-π stacking) within the crystal lattice of this compound cannot be performed.

Future Research Directions and Translational Perspectives

Innovations in Green and Sustainable Synthetic Routes

The future of chemical synthesis for quinoxaline (B1680401) derivatives lies in the adoption of green and sustainable practices. Traditional methods often involve harsh conditions, toxic solvents, and lengthy reaction times. rsc.orgmdpi.com Modern research is focused on developing eco-friendly alternatives that are both efficient and cost-effective. mdpi.comnih.gov

Key innovations in this area include:

Catalyst-Free Reactions: A significant advancement is the development of synthetic methods that proceed without a catalyst, often utilizing benign solvents like water or polyethylene (B3416737) glycol (PEG-400). These approaches simplify purification, reduce waste, and avoid the use of heavy metal catalysts.

Use of Green Solvents: Water has been explored as a solvent for the condensation reaction of aromatic 1,2-diamines and 1,2-dicarbonyl compounds, leading to high yields of quinoxalines under reflux conditions. nih.gov Similarly, PEG-400 has been used as a recyclable and non-toxic reaction medium.

Solid Acid Catalysts: Recyclable solid acid catalysts, such as TiO2-Pr-SO3H, are gaining attention as they facilitate reactions at room temperature with reduced reaction times, aligning with the principles of green chemistry. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often in solvent-free conditions, representing a more energy-efficient pathway. mdpi.com

These green methodologies represent a paradigm shift in the synthesis of 2-Aminoquinoxaline-3-thiol and its derivatives, emphasizing environmental responsibility without compromising chemical efficiency.

| Green Synthesis Approach | Key Features | Example Catalyst/Solvent |

| Catalyst-Free Synthesis | High efficiency, simplicity, absence of catalyst. | Water |

| Green Solvents | Non-toxic, recyclable, facilitates easy product removal. | PEG-400 |

| Solid Acid Catalysis | Recyclable, enables room temperature reactions, reduced time. | TiO2-Pr-SO3H |

| Microwave-Assisted | Rapid, high yield, often solvent-free. | Zinc triflate |

Discovery of Novel Reactivity and Unexplored Transformations

The this compound molecule is rich in chemical reactivity, offering numerous avenues for novel transformations. The presence of the vicinal amino and thiol groups on the pyrazine (B50134) ring allows for a variety of cyclization and functionalization reactions to build complex heterocyclic systems.

Future research will likely focus on:

Synthesis of Fused Heterocycles: The amino and thiol groups are ideally positioned for intramolecular cyclization or condensation reactions with various electrophiles to form novel fused polycyclic systems, such as thiazolo[3,2-a]quinoxalines. Such reactions can lead to the discovery of compounds with unique biological or material properties. researchgate.net

Thiol Group Functionalization: The thiol group is a versatile handle for various transformations. It can undergo S-alkylation, S-acylation, and oxidation to form disulfides. researchgate.net These reactions can be used to attach different functionalities to the quinoxaline core, modulating its properties. For instance, reaction with chloroacetic acid can introduce a carboxylic acid moiety, which can then be used to form amide bonds with other molecules. researchgate.net

C-H Functionalization: Modern synthetic methods focusing on direct C-H functionalization could be applied to the benzene (B151609) ring of the quinoxaline scaffold. nih.gov This would allow for the introduction of various substituents without the need for pre-functionalized starting materials, offering a more atom-economical approach to new derivatives.

Thiol-to-Amine Cyclization: Advanced cyclization strategies, such as the thiol-to-amine ligation using bis-electrophiles, could be explored to generate macrocyclic compounds incorporating the this compound unit. nih.gov This could open pathways to novel ligands for challenging biological targets.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound and its derivatives, advanced computational models can provide profound insights into their properties and reactivity, guiding synthetic efforts and rational design.

Future directions in this area include:

Density Functional Theory (DFT) Studies: DFT calculations are crucial for optimizing molecular geometries and understanding the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. d-nb.infowu.ac.th This information is vital for predicting the optical and electronic properties of new derivatives for applications in solar cells and other devices. wu.ac.thresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D-QSAR models can be developed to correlate the structural features of quinoxaline derivatives with their biological activities. nih.gov By identifying key molecular descriptors, these models can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic targets. nih.gov

Molecular Docking Simulations: To explore potential pharmaceutical applications, molecular docking can be used to predict the binding affinity and interaction modes of this compound derivatives with specific biological targets, such as protein kinases or viral enzymes. nih.govnih.gov

Predicting pKa and Reactivity: Theoretical models can be employed to accurately predict the pKa values of the thiol and amino groups, which is fundamental to understanding their reactivity and behavior in biological systems. rsc.org These models can also elucidate reaction mechanisms and predict the outcomes of unexplored transformations.

| Computational Method | Application for this compound | Key Insights |

| Density Functional Theory (DFT) | Predicting electronic and optical properties. | HOMO/LUMO energies, band gap, absorption spectra. d-nb.infowu.ac.th |

| QSAR Modeling | Correlating structure with biological activity. | Identification of key molecular descriptors for potency. nih.gov |

| Molecular Docking | Investigating interactions with biological targets. | Binding affinity, interaction modes, pharmacophoric features. nih.gov |

| pKa Prediction | Understanding ionization and reactivity. | Acidity of thiol/amino groups, reaction mechanisms. rsc.org |

Expanding Applications in Catalysis and Sensing Technologies

The inherent properties of the this compound scaffold make it a promising candidate for applications in catalysis and chemical sensing.

Catalysis: While the direct catalytic applications of this compound are still emerging, the quinoxaline moiety is known to be a part of various catalytic systems. orientjchem.orgnih.gov The thiol group, with its ability to coordinate to metal ions and participate in redox reactions, presents an opportunity for designing novel catalysts. Future research could explore the development of metal complexes of this compound for applications in cross-coupling reactions or asymmetric catalysis. The presence of both a soft (sulfur) and a hard (nitrogen) donor site makes it an interesting ligand for coordination chemistry.

Sensing Technologies: Quinoxaline derivatives are well-known for their fluorescent properties, which can be modulated by the presence of analytes, making them excellent platforms for chemical sensors. nih.govmdpi.com The amino and thiol groups in the target molecule can act as binding sites for various species.

pH Sensors: Aminoquinoxalines can serve as dual colorimetric and fluorescent pH indicators, exhibiting shifts in their absorption and emission spectra in response to changes in proton concentration. mdpi.com

Metal Ion Sensors: The thiol group is a known chelating agent for heavy metal ions. This property can be exploited to design fluorescent sensors where the binding of a metal ion quenches or enhances the fluorescence of the quinoxaline core.

Design of Next-Generation Functional Materials and Optical Devices

The unique electronic and optical properties of the quinoxaline core make it a valuable component in the design of advanced functional materials and optical devices. By modifying the this compound structure, its properties can be tailored for specific applications.

Organic Electronics: Quinoxaline-based molecules are being investigated as semiconducting materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The electron-deficient nature of the quinoxaline ring makes it an excellent acceptor unit in donor-acceptor (D-A) type architectures, which are common in organic electronics. d-nb.info The amino and thiol groups provide convenient handles for attaching various donor units or for polymerization.

Fluorescent Materials and Dyes: Quinoxalines are known fluorophores. nih.gov Their emission properties can be tuned by chemical modification. Derivatives of this compound could be developed as novel fluorescent dyes for applications in bioimaging or as components in dye-sensitized solar cells (DSSCs). wu.ac.th

Optical Devices: The ability to alter absorption and emission wavelengths through chemical modification makes these compounds suitable for various optical applications. nih.gov This includes their potential use in electrospun fibers for chemosensors or in random lasers when combined with nanoparticles like ZnO. scientific.netmdpi.com The development of quinoxaline-based materials with high non-linearity also suggests potential applications in optical storage devices. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-aminoquinoxaline-3-thiol, and how can reaction conditions (e.g., solvent, temperature, catalysts) be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 2-chloro-3-phenylquinoxaline can react with thiol-containing reagents (e.g., thiophenol) in methanol under reflux, catalyzed by triethylamine, to introduce the thiol group . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., chloroform or methanol) enhance reaction efficiency .

- Temperature control : Reflux at 61°C for 12 hours improves product formation .

- Purification : Crystallization from ethanol or benzene-petroleum ether mixtures ensures high purity .

Monitoring via TLC and adjusting stoichiometric ratios of reactants (e.g., 1:3 molar ratio of quinoxaline precursor to thiol) can further optimize yields.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous quinoxaline derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or weighing .

- Emergency procedures : For skin contact, rinse immediately with soap and water; for eye exposure, irrigate for 15+ minutes and seek medical help .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify functional groups and confirm substitution patterns.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for research-grade material) .

- X-ray crystallography : Resolves crystal structure and hydrogen-bonding networks (e.g., CCDC reference codes in analogous compounds) .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, retrosynthetic analysis) guide the design of this compound derivatives with enhanced stability or bioactivity?

- Methodological Answer :

- Retrosynthetic planning : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible synthetic routes by analyzing reaction databases .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity or ligand-binding affinity .

- Molecular docking : Screens derivatives against target proteins (e.g., antimicrobial enzymes) to prioritize synthesis .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound derivatives?

- Methodological Answer :

- Standardized assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

- Meta-analysis : Cross-reference data from PubMed, Scopus, and patent filings to identify trends or methodological discrepancies .

Q. How can this compound be functionalized to develop novel materials (e.g., conductive polymers or metal-organic frameworks)?

- Methodological Answer :

- Coordination chemistry : React with Ag(I) or Cu(II) salts to form complexes; characterize via FTIR and single-crystal XRD .

- Polymerization : Incorporate thiol groups into polythiophene backbones via oxidative coupling .

- Surface modification : Graft onto nanoparticles (e.g., Au or SiO₂) for catalytic or sensing applications .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |